4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of 4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is not explicitly mentioned in the available literature.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving this compound are not detailed in the available literature.Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Ovonramwen, Owolabi, and Oviawe (2019) focused on synthesizing and evaluating the antimicrobial activities of a compound similar to 4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride. This compound showed moderate antimicrobial activities against various bacterial strains, indicating potential uses in antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).
Anti-Acetylcholinesterase Activity
- Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including ones similar to this compound, which were evaluated for anti-acetylcholinesterase activity. This research suggests the potential use of these compounds in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- A study by Dimmock et al. (1998) involved synthesizing piperidine derivatives and evaluating their cytotoxicity towards various cell lines, highlighting potential applications in cancer therapy (Dimmock et al., 1998).
Antihypertensive Agents
- Takai et al. (1986) prepared piperidine derivatives with potential antihypertensive properties, indicating the use of similar compounds in the treatment of hypertension (Takai et al., 1986).
Antibacterial Potentials
- Iqbal et al. (2017) synthesized acetamide derivatives bearing piperidine and evaluated their antibacterial potentials. This research supports the use of piperidine derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial and Antioxidant Activities
- Kumar et al. (2016) synthesized a compound via Knoevenagel condensation reaction involving piperidine and evaluated it for antimicrobial and antioxidant activities. This study opens avenues for the use of piperidine derivatives in antimicrobial and antioxidant applications (Kumar et al., 2016).
Properties
IUPAC Name |
4-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-5-15-6-3-4-7-16(15)18-13-10-14-8-11-17-12-9-14;/h2-4,6-7,14,17H,1,5,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADXMQRZWGCSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-43-8 | |
Record name | Piperidine, 4-[2-[2-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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